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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential biological activities of 2-(4-Fluorophenyl)acetamide. The
information is intended to support research and development efforts in medicinal chemistry and
related fields.

Core Compound Information

2-(4-Fluorophenyl)acetamide is an organic compound featuring a fluorinated phenyl group
attached to an acetamide moiety. The presence of the fluorine atom can significantly influence
the molecule's lipophilicity and pharmacokinetic properties, making it a compound of interest in
medicinal chemistry.[1]

Chemical and Physical Properties

The key identifiers and physicochemical properties of 2-(4-Fluorophenyl)acetamide are
summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 332-29-6[2]

Molecular Formula CsHsFNO[2]

Molecular Weight 153.15 g/mol [2]

IUPAC Name 2-(4-fluorophenyl)acetamide[2]

SMILES C1=CC(=CC=C1CC(=O)N)F[2]

InChl Key HUPVBFQYJHFONM-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

Property Value
Melting Point 156-157 °CJ3]
Boiling Point (Predicted) 300.6 £ 25.0 °C
- Practically insoluble in water; Soluble in organic
Solubility i
solvents like methanol, ethanol, and acetone.[1]
Appearance White to off-white crystalline powder.[1]

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic features of 2-(4-
Fluorophenyl)acetamide.

Table 3: Spectroscopic Data
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Technique

Data

1H NMR

Expected signals include peaks for the aromatic
protons (around 7.0-7.3 ppm), the methylene
protons (-CHz-) adjacent to the carbonyl group
(around 3.5 ppm), and the amide protons (-NHz)

which may appear as a broad singlet.

13C NMR

Expected signals include peaks for the carbonyl
carbon (around 170 ppm), aromatic carbons (in
the 115-165 ppm range, with the carbon
attached to fluorine showing a characteristic
coupling), and the methylene carbon (around
40-45 ppm).

IR Spectroscopy

Characteristic peaks are expected for N-H
stretching of the amide (around 3200-3400
cm~1), C=0 stretching of the amide (Amide |
band, around 1650 cm~1), N-H bending (Amide
Il band, around 1620 cm~1), and C-F stretching
(around 1220 cm™1).[4]

Mass Spectrometry

The molecular ion peak (M*) is expected at m/z
153. A prominent fragment is often observed at
m/z 109, corresponding to the fluorobenzyl
cation [F-C7Hs]*.[4]

Experimental Protocols

This section details the methodologies for the synthesis of 2-(4-Fluorophenyl)acetamide and

a relevant biological assay to evaluate its cytotoxic potential.

Synthesis of 2-(4-Fluorophenyl)acetamide

A common method for the synthesis of 2-(4-Fluorophenyl)acetamide involves the amidation

of a 4-fluorophenylacetic acid derivative. The following protocol is adapted from a general

procedure for synthesizing related phenylacetamide derivatives.[4]

Workflow for the Synthesis of 2-(4-Fluorophenyl)acetamide
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Reaction Setup

1. Dissolve 4-fluorophenylacetic acid
in an appropriate solvent (e.g., DCM).

:

2. Add a coupling agent (e.g., EDC, DCC)
and an activator (e.g., HOBL).

\ 4

3. Stir the mixture at room temperature
for 30 minutes.

Amidation
\/

4. Introduce ammonia source
(e.g., ammonium chloride with a base,
or agueous ammonia).

:

5. Continue stirring at room temperature
for 12-24 hours.

:

6. Monitor reaction completion by TLC.

Work-up and Purification

7. Evaporate the solvent.

\ 4

8. Perform aqueous work-up:
Add water and ethyl acetate.
Separate organic layer.

:

9. Wash organic layer with NaHCOs,
dilute acid, and brine.

\ 4

10. Dry organic layer over anhydrous Na2SOa.

:

11. Evaporate solvent and purify the crude product
(e.g., by recrystallization).

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(4-Fluorophenyl)acetamide.
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Materials:

4-Fluorophenylacetic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
Hydroxybenzotriazole (HOBt)

Ammonium chloride (NH4Cl)

Triethylamine (TEA) or another suitable base

Dichloromethane (DCM) or Acetonitrile as solvent

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Dilute aqueous hydrochloric acid (HCI) or sulfuric acid (H2SOa4)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and
HOBL in a suitable solvent like acetonitrile or DCM.

Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic
acid.

Add an excess of ammonium chloride along with a base such as triethylamine to the reaction
mixture.

Continue stirring the reaction mixture at room temperature for 12 to 24 hours.

Monitor the progress of the reaction using thin-layer chromatography (TLC).
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e Upon completion, evaporate the solvent under reduced pressure.
» To the residue, add water and ethyl acetate, and transfer the mixture to a separatory funnel.
o Separate the ethyl acetate (organic) phase.

o Wash the organic layer sequentially with a saturated sodium bicarbonate solution, a dilute
acid solution (e.g., 1M HCI), and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under
reduced pressure to obtain the crude product.

o Purify the crude 2-(4-Fluorophenyl)acetamide by recrystallization from a suitable solvent
system (e.g., ethanol/water or ethyl acetate/hexane).

In-vitro Cytotoxicity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and determine the
cytotoxic effects of a compound on cancer cell lines.

Workflow for MTS Cytotoxicity Assay
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Cell Culture

1. Seed cancer cells in a 96-well plate
(e.g., 5,000-10,000 cells/well).

l

2. Incubate for 24h to allow cell attachment.

Compound Treatment

3. Prepare serial dilutions of
2-(4-Fluorophenyl)acetamide in culture medium.

:

4. Replace medium with compound dilutions.
Include vehicle and no-cell controls.

:

5. Incubate for desired exposure time
(e.g., 24, 48, or 72 hours).

Assay and Data Analysis

6. Add MTS reagent to each well.

l

7. Incubate for 1-4 hours at 37°C.

l

8. Measure absorbance at 490 nm.

l

9. Calculate cell viability and determine I1Cso value.

Click to download full resolution via product page

Caption: Standard workflow for evaluating compound cytotoxicity using the MTS assay.
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Materials:

e Selected cancer cell line (e.g., PC3, MCF-7)

o Complete cell culture medium

e 96-well tissue culture plates

e 2-(4-Fluorophenyl)acetamide

e Dimethyl sulfoxide (DMSO) for stock solution

e MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

e Microplate reader

Procedure:

o Cell Seeding:

o Harvest and count the desired cancer cells.

o Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete culture medium.

o Incubate the plate at 37°C in a humidified 5% CO:z incubator for 24 hours to allow for cell
attachment.

e Drug Treatment:

[e]

Prepare a stock solution of 2-(4-Fluorophenyl)acetamide in DMSO.

o

Create a series of dilutions of the compound in complete culture medium. A suggested
starting range is from 0.1 pM to 100 pM.

o

Include a vehicle control (medium with the same DMSO concentration as the highest drug
concentration) and a no-cell control (medium only for background measurement).
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o After the initial 24-hour incubation, carefully remove the medium from the wells and add
100 pL of the prepared drug dilutions or control solutions.

o Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

e MTS Assay and Data Acquisition:
o Following the drug incubation period, add 20 pL of MTS reagent to each well.
o Incubate the plate for 1-4 hours at 37°C.
o Gently shake the plate to ensure uniform color distribution.
o Measure the absorbance of each well at 490 nm using a microplate reader.
» Data Analysis:

o Subtract the average absorbance of the no-cell control wells (background) from all other
wells.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of cell viability against the logarithm of the compound concentration to
generate a dose-response curve.

o Determine the ICso value (the concentration that inhibits cell growth by 50%) from the
curve using appropriate software.

Biological Activity and Mechanism of Action

While research on 2-(4-Fluorophenyl)acetamide itself is limited, the broader class of
phenylacetamide derivatives has demonstrated significant potential as anticancer agents.[4][5]

Anticancer Potential

Studies on various N-substituted 2-(4-Fluorophenyl)acetamide derivatives have shown them
to be potent anticancer agents, particularly against prostate (PC3) and breast (MCF-7)
carcinoma cell lines.[4][5] The cytotoxic effects are often dose-dependent. For instance, certain
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nitro-substituted derivatives exhibited higher cytotoxic effects compared to methoxy-substituted
ones.[4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many phenylacetamide derivatives involves the induction
of programmed cell death, or apoptosis.[6] These compounds can modulate key regulatory
proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
[6] This includes the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL),
leading to the activation of executioner caspases such as caspase-3 and caspase-9.[6] This
targeted induction of apoptosis makes phenylacetamide derivatives promising candidates for
cancer therapies.

Proposed Apoptotic Pathway for Phenylacetamide Derivatives
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Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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